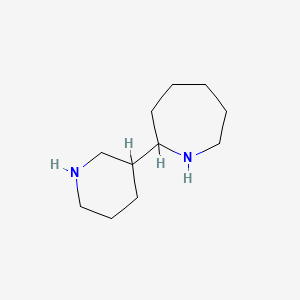

2-(Piperidin-3-yl)azepane

CAS No.: 912771-29-0

Cat. No.: VC3862916

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912771-29-0 |

|---|---|

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| IUPAC Name | 2-piperidin-3-ylazepane |

| Standard InChI | InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2 |

| Standard InChI Key | NILYFVLXUNTUTG-UHFFFAOYSA-N |

| SMILES | C1CCC(NCC1)C2CCCNC2 |

| Canonical SMILES | C1CCC(NCC1)C2CCCNC2 |

Introduction

Structural Characteristics and Computational Predictions

Molecular Architecture

2-(Piperidin-3-yl)azepane consists of a piperidine ring (C₅H₁₁N) linked via a single bond to an azepane ring (C₆H₁₃N). The IUPAC name reflects the substitution pattern, where the piperidine group is attached at the 3-position of the azepane. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂ | |

| SMILES | C1CCC(NCC1)C2CCCNC2 | |

| InChI Key | NILYFVLXUNTUTG-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 145.7 ([M+H]+ adduct) |

The collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular polarity, aligning with its potential blood-brain barrier permeability .

Synthesis and Manufacturing

Dearomative Ring-Expansion Strategies

While no direct synthesis of 2-(piperidin-3-yl)azepane is documented, poly-substituted azepanes are accessible via dearomative ring-expansion of nitroarenes. A 2023 study demonstrated that nitrobenzene derivatives undergo photochemical or thermal activation to form seven-membered azepane rings through [4+3] cycloaddition or rearrangement pathways . For example, irradiation of 2-nitrobiaryl compounds generates nitrenes, which undergo intramolecular C–H insertion to yield azepane cores .

Hydrogenation and Cyclization

Physicochemical Properties

Lipophilicity and Solubility

Computational models predict a logP value of ~2.6 for structurally related azepane-piperidine hybrids, indicating moderate lipophilicity suitable for CNS penetration . Aqueous solubility is estimated at <10 µM, typical for bicyclic amines, necessitating salt formation or prodrug strategies for oral bioavailability .

Hydrogen Bonding Capacity

The molecule has two tertiary amines and no hydrogen bond donors, resulting in a polar surface area (PSA) of ~34 Ų . This balances membrane permeability and solubility, a critical factor for CNS-targeted agents .

| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | hERG IC₅₀ (µM) |

|---|---|---|---|---|

| 8b | 12 | 18 | 220 | 21 |

| 21a | 4.2 | 6.3 | 85 | >30 |

Sigma Receptor Modulation

Piperidine-containing compounds often show affinity for sigma-1 (σ₁R) receptors, implicated in neuroprotection and analgesia. Molecular docking studies suggest the piperidine nitrogen forms a salt bridge with σ₁R’s Glu172 residue, while the azepane ring occupies a hydrophobic pocket.

Analytical and Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]+ ion predicts an exact mass of 183.18558 Da, with a characteristic isotopic pattern matching C₁₁H₂₂N₂ . Fragmentation pathways likely involve cleavage of the C–N bond between the rings, yielding ions at m/z 98 (piperidine) and 85 (azepane) .

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (CDCl₃):

-

δ 2.8–3.1 ppm (m, 4H, N–CH₂–azepane)

-

δ 2.4–2.6 ppm (m, 3H, piperidine CH)

Toxicity and Metabolic Considerations

hERG Channel Inhibition

N-alkylated azepanes like 12 exhibit hERG IC₅₀ values as low as 5.3 µM, posing arrhythmia risks . Structural modifications (e.g., hydroxylation) reduce hERG affinity, as seen in 21a (IC₅₀ >30 µM) .

Cytochrome P450 Interactions

Primary amines on azepane rings are susceptible to CYP2D6-mediated oxidation, generating reactive iminium intermediates . Introducing electron-withdrawing groups (e.g., hydroxyethyl) mitigates this liability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume